1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide
Description
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide is a heterocyclic compound featuring a triazinoisoquinoline core substituted with a 4-chlorophenyl group and a bromide counterion. The bromide variant likely shares physicochemical properties with its perchlorate counterpart but may exhibit differences in solubility and ion-dependent interactions .
Properties
CAS No. |
82319-85-5 |
|---|---|
Molecular Formula |
C17H11BrClN3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;bromide |
InChI |
InChI=1S/C17H11ClN3.BrH/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;/h1-11H;1H/q+1;/p-1 |
InChI Key |
UMMYEOXCIMOEHH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide typically involves multiple steps, starting with the preparation of the triazino isoquinolinium core. The synthetic route may include the following steps:
Formation of the Triazino Isoquinolinium Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the triazino isoquinolinium core.
Bromination: The final step involves the addition of a bromide ion to form the bromide salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The triazinoisoquinoline scaffold is structurally related to triazinoindoles and triazinoquinoxalines, which differ in their fused aromatic systems. Key comparisons include:
Key Observations :
Key Observations :
- Triazinoindoles exhibit promising antibacterial activity, particularly against S.
- The absence of biological data for the target compound underscores the need for targeted assays to evaluate its efficacy.
Biological Activity
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has a molecular formula of C₁₉H₁₈ClN₃O₄S and a molecular weight of approximately 419.88 g/mol. It features a triazinoisoquinoline core structure that is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential in several therapeutic areas:
Antibacterial Activity
Research has shown that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains of bacteria. For example:
- Against Salmonella typhi and Bacillus subtilis : The compound demonstrated significant inhibition with IC50 values ranging from 0.63 µM to 2.14 µM, indicating strong potential as an antibacterial agent .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated in vitro against several cancer cell lines:
- Cytotoxicity Studies : Compounds similar to this triazinoisoquinoline have shown cytotoxic effects comparable to established chemotherapeutics. For instance, certain derivatives exhibited IC50 values between 19.41 µM and 29.27 µM against human tumor cell lines .
- Mechanisms of Action : The anticancer effects are believed to involve the inhibition of key signaling pathways and induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : Several derivatives have shown strong inhibitory activity against acetylcholinesterase, an enzyme implicated in neurodegenerative diseases . The IC50 values for these inhibitors ranged significantly, indicating their potential as therapeutic agents.
- Urease Inhibition : The compound's derivatives were found to be effective urease inhibitors with IC50 values lower than that of standard drugs used in treatment .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antibacterial Screening : A study evaluated the antibacterial properties of synthesized derivatives against multiple bacterial strains. The results indicated that modifications on the chlorophenyl group significantly enhanced antibacterial potency .
- Anticancer Evaluation : In vitro studies on human breast cancer cells showed that specific derivatives could induce apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
- Enzyme Interaction Studies : Docking studies provided insights into how the compound interacts with target enzymes at the molecular level, revealing critical binding interactions that contribute to its inhibitory effects .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
